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6-Amino-3-pentofuranosylpyrimidin-4(3h)-one

Regioisomerism Nucleoside Analog Design Molecular Recognition

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one (CAS 18645-81-3) is a synthetic pyrimidine nucleoside analogue with the molecular formula C₉H₁₃N₃O₅ and a molecular weight of 243.22 g/mol. It is structurally characterized by a pyrimidine ring bearing an amino group at the 6-position and a pentofuranose (ribofuranosyl) sugar moiety attached at the N3-position, distinguishing it from natural cytidine, which is substituted at the 4-amino and N1-positions.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 18645-81-3
Cat. No. B14719089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-pentofuranosylpyrimidin-4(3h)-one
CAS18645-81-3
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=C(N=CN(C1=O)C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C9H13N3O5/c10-5-1-6(14)12(3-11-5)9-8(16)7(15)4(2-13)17-9/h1,3-4,7-9,13,15-16H,2,10H2
InChIKeyCZXSXWCDGILMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one (CAS 18645-81-3): A Structurally Distinct Pyrimidine Nucleoside for Specialized Research


6-Amino-3-pentofuranosylpyrimidin-4(3H)-one (CAS 18645-81-3) is a synthetic pyrimidine nucleoside analogue with the molecular formula C₉H₁₃N₃O₅ and a molecular weight of 243.22 g/mol . It is structurally characterized by a pyrimidine ring bearing an amino group at the 6-position and a pentofuranose (ribofuranosyl) sugar moiety attached at the N3-position, distinguishing it from natural cytidine, which is substituted at the 4-amino and N1-positions [1]. This regioisomeric configuration places it within a specialized subclass of nucleoside analogues that have been investigated for their interaction with nucleic acid metabolism and potential as biochemical probes .

Why Generic Substitution Fails for 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one in Nucleoside-Based Research


Generic substitution among pyrimidine nucleoside analogues is unreliable due to the profound impact of regioisomerism on biological recognition. In 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one, the relocation of the amino group from the natural 4-position to the 6-position, coupled with glycosidic attachment at N3 rather than N1, fundamentally alters the hydrogen-bonding face presented to enzymes such as cytidine deaminase [1]. This structural deviation is predicted to confer resistance to deamination — a major metabolic inactivation pathway for natural cytidine — and to modulate interactions with kinases and polymerases [2]. Consequently, substituting this compound with natural cytidine or other N1-ribofuranosyl analogues in mechanistic studies or inhibitor screening would yield non-equivalent or misleading results.

Quantitative Differentiation Guide for 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one Against Closest Analogs


Regioisomeric Architecture Provides a Structurally Distinct Hydrogen-Bonding Scaffold Compared to Natural Cytidine

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is a regioisomer of cytidine. The amino group resides at position 6 of the pyrimidine ring rather than position 4, and the ribofuranosyl moiety is linked at N3 instead of N1 . This alters the spatial arrangement of hydrogen-bond donors and acceptors. In natural cytidine (CAS 65-46-3), the 4-amino group and N3 are critical for Watson-Crick base pairing and enzyme recognition. The target compound cannot form the same hydrogen-bonding pattern, providing a structural basis for differential interactions with cytidine deaminase and other pyrimidine-metabolizing enzymes [1].

Regioisomerism Nucleoside Analog Design Molecular Recognition

Predicted Resistance to Cytidine Deaminase Relative to Natural Cytidine

Cytidine deaminase (CDA) catalyzes the hydrolytic deamination of the 4-amino group of cytidine to yield uridine. Because 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one lacks the 4-amino group, it is predicted to be resistant to CDA, akin to the known CDA inhibitor zebularine (Ki = 0.95 µM) . Natural cytidine is rapidly deaminated by CDA (Km ≈ 1.2 µM for human dCK, a related enzyme), representing a significant metabolic liability [1]. Although a direct Ki for the target compound has not been reported, its structural analogy to zebularine supports class-level inference of CDA inertness.

Cytidine Deaminase Metabolic Stability Nucleoside Catabolism

Chemical Stability Advantage Over Zebularine Under Aqueous Conditions

While zebularine is described as a 'chemically stable cytidine analog' [1], its 2(1H)-pyrimidinone ring can undergo slow hydration under aqueous acidic conditions. The target compound possesses a 4(3H)-pyrimidinone core with a 6-amino substituent, a tautomeric arrangement that may offer enhanced stability against ring hydration compared to zebularine. No quantitative hydrolytic half-life data are available for either compound, but the structural difference suggests a differential stability profile relevant to long-term storage and solution-phase experimentation.

Chemical Stability Aqueous Solubility Nucleoside Analog Handling

Recommended Research and Industrial Application Scenarios for 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one


Negative Control for Cytidine Deaminase Activity Assays

In enzymatic assays measuring cytidine deaminase activity (e.g., spectrophotometric monitoring of cytidine to uridine conversion at 286 nm), 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one serves as a non-deaminable substrate analogue. Its predicted resistance to CDA (based on the absence of the 4-amino group; see Evidence Item 2) allows researchers to discriminate between specific deaminase activity and non-specific background signal [1].

Structural Probe for Nucleoside Transporter and Kinase Specificity Studies

The unique N3-ribofuranosyl linkage distinguishes this compound from the natural N1-nucleosides recognized by mammalian nucleoside transporters (ENTs, CNTs). Researchers investigating transporter substrate specificity can use the compound to determine whether the N3- vs. N1-glycosidic bond topology affects cellular uptake kinetics, providing structural insights for prodrug design [2].

Metabolic Stability Benchmark in Cell Culture Models

Long-term cell-based assays (e.g., epigenetic reprogramming studies requiring continuous compound exposure for 48–72 hours) benefit from nucleoside analogues resistant to deamination. This compound, predicted to resist CDA-mediated inactivation, can maintain more consistent effective concentrations than cytidine, which is rapidly depleted from culture medium (see Evidence Item 2 for mechanistic basis) [1].

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